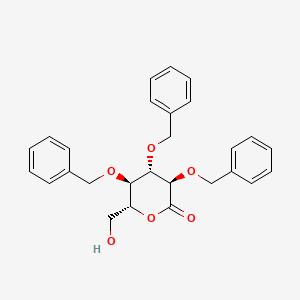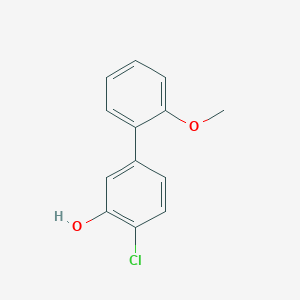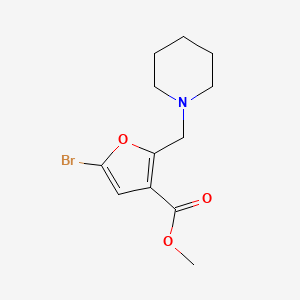
Citalopram Alkene Dimer Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O and a molecular weight of 667.23 g/mol . It is an impurity found in the synthesis of Citalopram and Escitalopram, which are widely used as selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression .
Vorbereitungsmethoden
The synthesis of Citalopram Alkene Dimer Chloride involves the palladium-catalyzed heteroallylation of unactivated alkenes with tethered nucleophiles . The reaction conditions typically include the use of a palladium catalyst, such as Pd(hfacac)2, and a base like NaHCO3 in a solvent such as toluene at elevated temperatures . Industrial production methods may involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Citalopram Alkene Dimer Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form new C-halogen, C-O, and C-N bonds.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to break down the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like NaHCO3, and solvents such as toluene . Major products formed from these reactions include various heterocyclic compounds and derivatives of Citalopram .
Wissenschaftliche Forschungsanwendungen
Citalopram Alkene Dimer Chloride is utilized in scientific research for several applications:
Analytical Methods: Research efforts focus on developing reliable methods to identify and quantify this compound in Citalopram samples.
Drug Development: The compound’s unique properties make it valuable for drug development and neuroscience studies.
Quality Control: The presence of this compound can affect the quality and efficacy of the final Citalopram medication, making it important for quality control during synthesis.
Wirkmechanismus
Citalopram Alkene Dimer Chloride itself does not possess a known mechanism of action as it is not a biologically active molecule. Its significance lies in its potential presence as an impurity in Citalopram and Escitalopram, which act as SSRIs by inhibiting the reuptake of serotonin in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Citalopram Alkene Dimer Chloride can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C40H41ClF2N4O |
|---|---|
Molekulargewicht |
667.2 g/mol |
IUPAC-Name |
[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+; |
InChI-Schlüssel |
DKLSXTYLHTUYQM-RTWOQYEWSA-M |
Isomerische SMILES |
CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Kanonische SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


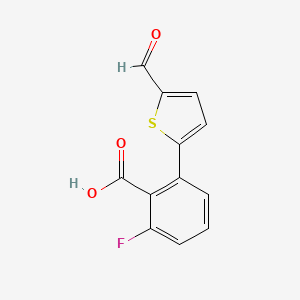
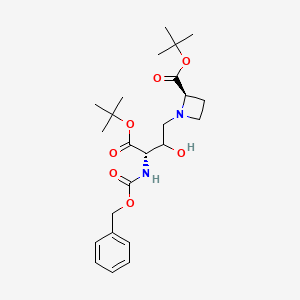
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)

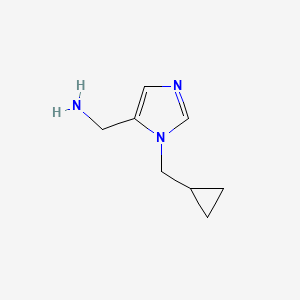

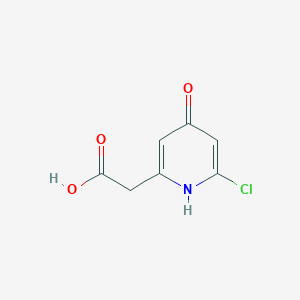
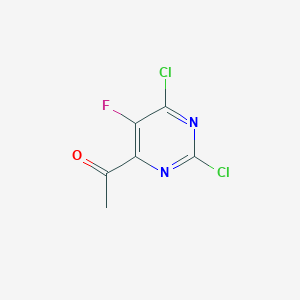
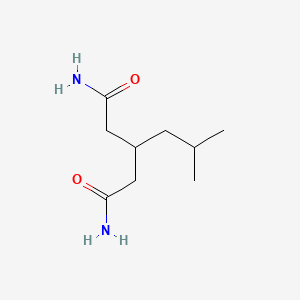
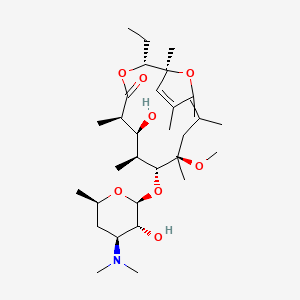
![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
